1H-indol-3-yl{4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}methanone
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Overview
Description
4-(1H-indole-3-carbonyl)piperazin-1-ylmethanone: is a complex organic compound that features an indole moiety, a piperazine ring, and a nitrophenyl group. Indole derivatives are known for their diverse biological activities, making this compound of significant interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indole-3-carbonyl)piperazin-1-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indole-3-carbonyl)piperazin-1-ylmethanone: undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The indole and piperazine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, amines, and other functionalized aromatic compounds .
Scientific Research Applications
4-(1H-indole-3-carbonyl)piperazin-1-ylmethanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(1H-indole-3-carbonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Piperazine derivatives: Compounds with similar piperazine ring structure.
Nitrophenyl derivatives: Compounds with similar nitrophenyl group
Uniqueness
4-(1H-indole-3-carbonyl)piperazin-1-ylmethanone: is unique due to its combination of indole, piperazine, and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C20H18N4O4 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[4-(1H-indole-3-carbonyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C20H18N4O4/c25-19(14-4-3-5-15(12-14)24(27)28)22-8-10-23(11-9-22)20(26)17-13-21-18-7-2-1-6-16(17)18/h1-7,12-13,21H,8-11H2 |
InChI Key |
YQHGRAPHTZRFDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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